1-(1H-indol-2-yl)propan-2-one

Vue d'ensemble

Description

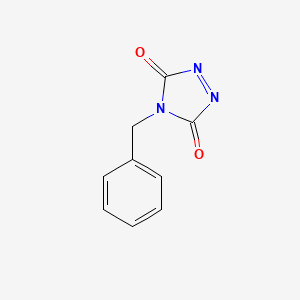

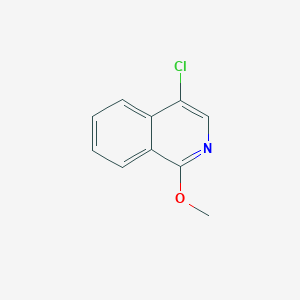

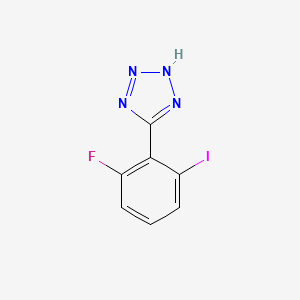

1-(1H-indol-2-yl)propan-2-one, also known as Indole-3-acetone, is a compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It appears as a beige crystalline powder .

Molecular Structure Analysis

The InChI code for 1-(1H-indol-2-yl)propan-2-one is 1S/C11H11NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7,12H,6H2,1H3 . This indicates the presence of an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis

1-(1H-indol-2-yl)propan-2-one is a solid compound .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(1H-indol-2-yl)propan-2-one, focusing on six unique applications:

Pharmaceutical Development

1-(1H-indol-2-yl)propan-2-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its indole structure is crucial for developing drugs with anti-inflammatory, anti-cancer, and anti-microbial properties . Researchers have utilized this compound to create novel therapeutic agents targeting specific biological pathways, enhancing the efficacy and specificity of treatments.

Neuroprotective Agents

Indole derivatives, including 1-(1H-indol-2-yl)propan-2-one, have shown potential as neuroprotective agents. These compounds can protect neurons from oxidative stress and apoptosis, making them valuable in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Studies have demonstrated their ability to modulate neurotransmitter systems and reduce neuroinflammation.

Agricultural Chemicals

In agriculture, 1-(1H-indol-2-yl)propan-2-one is used in the synthesis of plant growth regulators and pesticides. Its role in promoting plant growth and protecting crops from pests and diseases is well-documented . This application helps in improving crop yields and ensuring food security.

Material Science

This compound is also explored in material science for the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of indole derivatives make them suitable for use in optoelectronic devices . Research in this area focuses on enhancing the performance and stability of these materials for commercial applications.

Biochemical Research

1-(1H-indol-2-yl)propan-2-one serves as a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions. Its structure allows it to act as a probe in various biochemical assays, helping scientists understand complex biological processes . This application is crucial for advancing knowledge in molecular biology and biochemistry.

Orientations Futures

Indole derivatives, including 1-(1H-indol-2-yl)propan-2-one, have diverse biological activities and immense potential for exploration for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, making them particularly pharmacologically active . Therefore, future research could focus on exploring the therapeutic potential of 1-(1H-indol-2-yl)propan-2-one and its derivatives.

Mécanisme D'action

Target of Action

The primary targets of 1-(1H-indol-2-yl)propan-2-one are Bcl-2 and Mcl-1 proteins . These proteins play a crucial role in regulating cell death and survival, contributing to the development and progression of cancer . The compound has been shown to exhibit inhibitory activity against these proteins, suggesting potential anticancer properties .

Mode of Action

1-(1H-indol-2-yl)propan-2-one interacts with its targets, Bcl-2 and Mcl-1 proteins, through Van der Waals forces and hydrogen bonds . This interaction inhibits the function of these proteins, thereby disrupting the balance between cell survival and death . This can lead to the induction of apoptosis, or programmed cell death, in cancer cells .

Biochemical Pathways

The compound’s action primarily affects the apoptosis pathway. By inhibiting Bcl-2 and Mcl-1 proteins, it disrupts the normal function of these proteins in preventing apoptosis . This leads to an increase in the rate of apoptosis, which can result in the reduction of cancer cell proliferation .

Result of Action

The primary result of the compound’s action is the induction of apoptosis in cancer cells . By inhibiting the function of Bcl-2 and Mcl-1 proteins, the compound disrupts the balance between cell survival and death, leading to increased apoptosis . This can result in a reduction in cancer cell proliferation, potentially slowing the progression of the disease .

Propriétés

IUPAC Name |

1-(1H-indol-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)6-10-7-9-4-2-3-5-11(9)12-10/h2-5,7,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGPFYGOLZGETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40492304 | |

| Record name | 1-(1H-Indol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58352-07-1 | |

| Record name | 1-(1H-Indol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B3054049.png)

![1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B3054058.png)

![Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-](/img/structure/B3054059.png)